molecular formula C8H7N5O2 B2453972 [3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1087648-44-9

[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No. B2453972
CAS RN: 1087648-44-9
M. Wt: 205.177
InChI Key: BDTVHYSORIAENK-UHFFFAOYSA-N
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Description

“[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid” is a compound that has been studied for its potential use in the treatment of tuberculosis . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole fused to a pyrazine ring . This structure is similar to that of other nitrogen-containing heterocycles, which are often used in pharmaceuticals and bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo .

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • A study by Sujatha et al. (2018) described an efficient one-pot synthesis of related compounds, emphasizing a simple, atom-economical multicomponent approach. The synthesized compounds were confirmed by analytical and spectral data (Sujatha et al., 2018).
    • Artime et al. (2018) conducted a structural study of 1,2,4-triazole derivatives, including compounds related to [3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid, using single-crystal X-ray diffraction (Artime et al., 2018).
  • Coordination Chemistry and Crystal Structures :

    • Wang et al. (2013) and Wang et al. (2014) explored the synthesis and properties of cadmium(II) and Co(II)/Zn(II)-coordination polymers using similar triazole ligands. These studies highlight the diverse structural possibilities and potential applications in material science (Wang et al., 2013), (Wang et al., 2014).
  • Material Science and Luminescent Properties :

    • The photoluminescent properties of coordination polymers based on similar triazole compounds were studied by Xia et al. (2016), demonstrating the potential for applications in material science and as luminescent materials (Xia et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-7(15)3-6-11-8(13-12-6)5-4-9-1-2-10-5/h1-2,4H,3H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVHYSORIAENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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